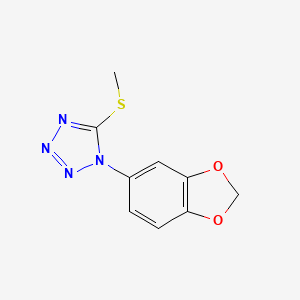
1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a tetrazole derivative and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cellular processes, such as DNA synthesis and protein synthesis. It may also act by binding to specific receptors in the body, leading to a biological response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and viral cells. In addition, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole in lab experiments include its unique properties and potential for use in medicinal chemistry. However, the limitations include the complex synthesis process and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole. These include further studies on its mechanism of action, as well as its potential use in the treatment of neurological disorders. Additionally, research can be conducted on the development of more efficient synthesis methods and the optimization of its biological activity. The compound can also be studied for its potential use in the development of new drugs and therapies.
In conclusion, this compound is a unique compound that has gained attention in scientific research due to its potential use in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound may lead to the development of new drugs and therapies for various diseases and disorders.
Synthesemethoden
The synthesis of 1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole is a multi-step process. The starting material is 5-(methylthio)-1H-tetrazole, which is reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the desired compound. The reaction is carried out under reflux conditions for several hours, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-5-(methylthio)-1H-tetrazole has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-16-9-10-11-12-13(9)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYOZVVTPKUNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

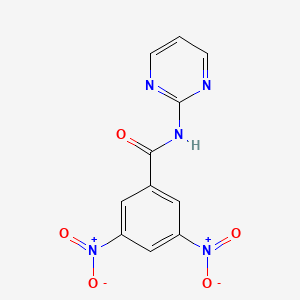
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B4994541.png)
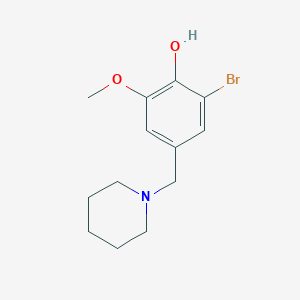
![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4994584.png)

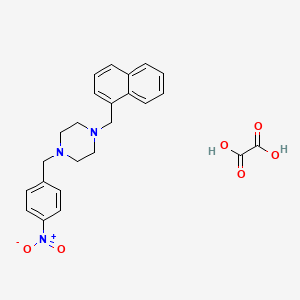
![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)
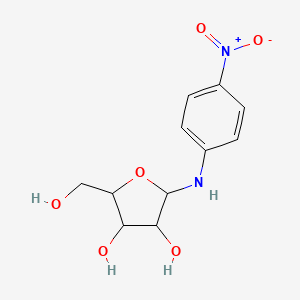
![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![11-(2-hydroxyethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4994615.png)
![2-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B4994622.png)